N-(2-methyl-5-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Overview
Description
N-(2-methyl-5-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of a nitro group to a methylphenyl compound.
Formation of Tetrazole Ring: Cyclization reaction to form the tetrazole ring.
Thioether Formation: Reaction of the tetrazole compound with a thiol to form the sulfanyl linkage.
Acetamide Formation: Final step involves the formation of the acetamide group through an acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides or thioethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The nitrophenyl and tetrazole groups may play a crucial role in binding to these targets and exerting their effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-5-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide: can be compared with other acetamides, nitrophenyl compounds, and tetrazole derivatives.
Examples: N-(2-methyl-5-nitrophenyl)acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide.
Uniqueness
- The combination of nitrophenyl, tetrazole, and sulfanyl groups in a single molecule makes this compound unique.
- This unique structure may confer specific chemical reactivity and biological activity not observed in similar compounds.
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3S/c1-11-7-8-13(22(24)25)9-14(11)17-15(23)10-26-16-18-19-20-21(16)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQZHUCKGRNHRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NN=NN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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